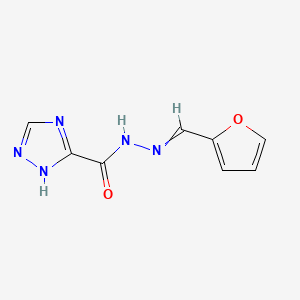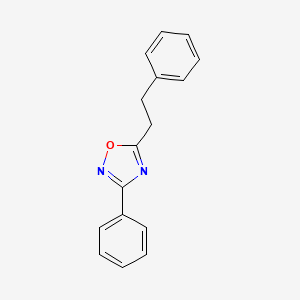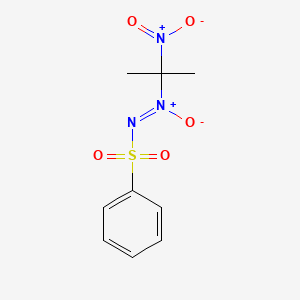
N'-(2-furylmethylene)-1H-1,2,4-triazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethylene)-1H-1,2,4-triazole-3-carbohydrazide, commonly known as FTC, is a member of the 1,2,4-triazole family of compounds. FTC is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. FTC is a versatile compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of FTC is not fully understood. However, it has been suggested that FTC exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of COX-2 and LOX leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
FTC has been shown to possess a wide range of biochemical and physiological effects. FTC has been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. FTC has also been shown to possess anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and leukotrienes. FTC has been found to possess antiviral activity by inhibiting the replication of several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FTC is its versatility. FTC has been shown to possess a wide range of biological activities, making it a potentially useful compound for the development of new drugs. Another advantage of FTC is its synthetic nature, which makes it relatively easy to produce in large quantities. However, one of the limitations of FTC is its potential toxicity. Further studies are needed to determine the safety and toxicity of FTC.
Zukünftige Richtungen
There are several future directions for the study of FTC. One area of research is the development of new drugs based on the structure of FTC. Another area of research is the study of the mechanism of action of FTC. Further studies are needed to determine the exact mechanism by which FTC exerts its biological effects. Additionally, studies are needed to determine the safety and toxicity of FTC, as well as its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of FTC can be achieved through a multistep process. The first step involves the reaction of furfural with hydrazine hydrate to form 2-furylhydrazine. The next step involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form 2-furylmethylene-1H-1,2,4-triazol-3-one. Finally, the reaction of 2-furylmethylene-1H-1,2,4-triazol-3-one with hydrazine hydrate leads to the formation of FTC.
Wissenschaftliche Forschungsanwendungen
FTC has been extensively studied for its potential use in the field of medicinal chemistry. FTC has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. FTC has been found to be effective against a variety of tumor cell lines, including breast cancer, lung cancer, and liver cancer. FTC has also been shown to possess antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-8(7-9-5-11-12-7)13-10-4-6-2-1-3-15-6/h1-5H,(H,13,14)(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQAKYDZVDTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)


![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)



![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
